molecular formula C9H9BrFNO B11863982 6-Bromo-8-fluorochroman-4-amine

6-Bromo-8-fluorochroman-4-amine

Cat. No.: B11863982
M. Wt: 246.08 g/mol
InChI Key: LRPQGUQEFLAKSY-UHFFFAOYSA-N
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Description

6-Bromo-8-fluorochroman-4-amine is a heterocyclic compound that features a chroman backbone substituted with bromine and fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluorochroman-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene and Parchem specialize in the bulk synthesis and distribution of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluorochroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

6-Bromo-8-fluorochroman-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. For example, chroman-4-one analogs have been shown to target enzymes like acetylcholinesterase and pteridine reductase-1, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with similar biological activities.

    6-Bromo-chroman-4-one: Another analog with bromine substitution but lacking fluorine.

    8-Fluoro-chroman-4-one: An analog with fluorine substitution but lacking bromine.

Uniqueness

6-Bromo-8-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2

InChI Key

LRPQGUQEFLAKSY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)Br

Origin of Product

United States

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